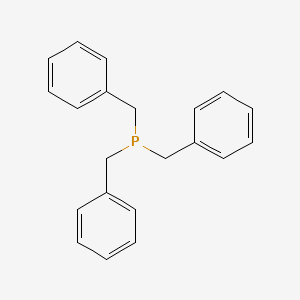

Tribenzylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tribenzylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXORIIYQORRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073385 | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-89-7 | |

| Record name | Tribenzylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Tribenzylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylphosphine is a tertiary phosphine characterized by the presence of three benzyl groups attached to a central phosphorus atom. While less ubiquitous in literature than its analogue, triphenylphosphine, this compound exhibits distinct electronic and steric properties that make it a valuable ligand and reagent in various chemical transformations. This guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, reactivity, and common applications, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. For comparative purposes, data for the widely studied triphenylphosphine is also included where available for this compound is limited.

General and Spectroscopic Properties

| Property | This compound | Triphenylphosphine |

| Molecular Formula | C₂₁H₂₁P[1] | C₁₈H₁₅P[2][3] |

| Molecular Weight | 304.4 g/mol [1] | 262.29 g/mol [3] |

| Appearance | White crystalline solid | White crystalline solid[2][3] |

| Melting Point | Not specified in search results | 79-83 °C[2] |

| Boiling Point | Not specified in search results | 377 °C[2] |

| ³¹P NMR (CDCl₃) | Not specified in search results | δ -6.2 ppm[4] |

| ¹H NMR (CDCl₃) | Spectra available[5] | δ 7.26 (bs)[4] |

| ¹³C NMR (CDCl₃) | Spectra available | δ 137.3 (d, J=12.0 Hz), 133.8 (dt, J=19.0, 24.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz)[4] |

Basicity

The basicity of a phosphine is a critical parameter that influences its nucleophilicity and its ability to coordinate to metal centers. The pKa of the conjugate acid of this compound has been determined in tetrahydrofuran (THF).

| Compound | pKa (in THF) |

| This compound | 6.00 |

One study found the basicity of this compound to be intermediate between that of triethylphosphine and tricyclohexylphosphine.[6]

Solubility

Reactivity

This compound exhibits reactivity characteristic of tertiary phosphines, primarily driven by the lone pair of electrons on the phosphorus atom.

Oxidation

Like other phosphines, this compound can be oxidized to the corresponding phosphine oxide. This reaction is often thermodynamically favorable. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide.

General Reaction: P(CH₂Ph)₃ + [O] → O=P(CH₂Ph)₃

Quaternization

As a nucleophile, this compound readily reacts with alkyl halides to form phosphonium salts. This Sₙ2 reaction is a fundamental process for the generation of phosphonium ylides used in the Wittig reaction. The reaction with benzyl bromide, for instance, would yield tetrabenzylphosphonium bromide.

General Reaction: P(CH₂Ph)₃ + R-X → [R-P(CH₂Ph)₃]⁺X⁻

A kinetic study of the reaction between triphenylphosphine and benzyl bromide indicates that the reaction follows Sₙ2 kinetics.[6]

Synthesis

A common laboratory-scale synthesis of tertiary phosphines involves the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard reagent. For this compound, this would involve the reaction of phosphorus trichloride with benzylmagnesium bromide.

General Synthetic Scheme: 3 PhCH₂MgBr + PCl₃ → P(CH₂Ph)₃ + 3 MgBrCl

Applications in Catalysis

This compound can serve as a ligand in transition metal catalysis. The steric and electronic properties of the phosphine ligand are crucial in modulating the activity and selectivity of the catalyst.

Ligand in Cross-Coupling Reactions

Phosphine ligands are essential in many palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While triphenylphosphine is a common choice, the use of this compound can offer different steric bulk and electron-donating properties, potentially influencing the catalytic cycle.

Below is a generalized logical workflow for the role of a phosphine ligand in a Suzuki-Miyaura cross-coupling reaction.

Caption: Logical workflow of a phosphine ligand in the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocols

Detailed experimental protocols for the characterization and synthesis of this compound are not extensively reported in the provided search results. The following sections outline general methodologies that are applicable to the study of phosphines, with specific details provided where available for this compound.

Determination of pKa

The basicity of phosphines can be determined by various methods, including potentiometric titration and indicator methods.

Indicator Method for pKa Determination in THF (General Protocol):

-

A solution of a suitable acidic indicator (e.g., 1,3-bis-(tetrafluoropyridyl)indene) in dry THF is prepared.

-

A known concentration of the phosphine (e.g., this compound) is added to the indicator solution under an inert atmosphere.

-

The equilibrium between the phosphine, the indicator, and their protonated/deprotonated forms is established.

-

The concentration of the deprotonated indicator is measured spectrophotometrically.

-

By applying the appropriate equilibrium equations, which may account for both ion pair formation and dissociation into free ions, the pKa of the protonated phosphine can be calculated.[6]

The experimental workflow for this process can be visualized as follows:

Caption: Experimental workflow for determining phosphine pKa using an indicator method.

Synthesis of this compound (General Protocol)

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.

-

The apparatus is flame-dried and allowed to cool under a stream of inert gas (e.g., argon or nitrogen).

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether is added to the flask.

Grignard Reagent Formation: 5. A solution of benzyl chloride or benzyl bromide in anhydrous diethyl ether is placed in the dropping funnel. 6. A small amount of the benzyl halide solution is added to the magnesium turnings to initiate the reaction. 7. Once the reaction starts, the remaining benzyl halide solution is added dropwise at a rate that maintains a gentle reflux. 8. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Reaction with Phosphorus Trichloride: 9. The Grignard reagent solution is cooled in an ice bath. 10. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. 11. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

Work-up and Purification: 12. The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. 13. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. 14. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. 15. The crude this compound can be purified by recrystallization or distillation under reduced pressure.

Structural Information

The molecular structure of this compound features a phosphorus atom at the center of a trigonal pyramidal geometry. The three benzyl groups are arranged in a propeller-like fashion. The crystal structure of a dichlorobis(this compound)nickel(II) complex has been determined, showing a trans-square planar geometry around the nickel atom.[9] In this complex, the P-Ni bond length is approximately 2.23 Å.[9]

The logical relationship for determining a crystal structure is outlined below:

Caption: Logical workflow for the determination of a single-crystal X-ray structure.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, the safety profile is expected to be similar to other tertiary phosphines. For triphenylphosphine, the hazards include being harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction.[9][10] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a tertiary phosphine with a unique steric and electronic profile compared to the more common triphenylphosphine. While detailed quantitative data on its basic properties are not as extensively documented, the available information on its basicity, reactivity, and structural features highlights its potential as a valuable tool in organic synthesis and catalysis. Further research into the specific properties of this compound would be beneficial for expanding its application in these fields.

References

- 1. rsc.org [rsc.org]

- 2. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Kinetic Study of the Substitution Reactions of Triphenylphosphine with Chlorobenzyl Chlorides, Dimethylbenzyl Chloride, and Methylbenzyl Bromides in Various Two-Phase Organic Solvent/Water Media - Lookchem [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

Tribenzylphosphine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylphosphine is an organophosphorus compound belonging to the class of tertiary phosphines. While less ubiquitous in literature than its phenyl analogue, triphenylphosphine, it serves as a valuable ligand and reagent in synthetic chemistry. Its three benzyl groups confer distinct steric and electronic properties that influence its reactivity and catalytic activity. This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, structural information, and potential applications in organic synthesis and catalysis.

Core Data and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 7650-89-7 | [1] |

| Molecular Formula | C₂₁H₂₁P | [1] |

| Molecular Weight | 304.37 g/mol | |

| IUPAC Name | Tribenzylphosphane | [1] |

| Synonyms | Phosphine, tris(phenylmethyl)- | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 96-101 °C | |

| Solubility | Soluble in non-polar organic solvents |

Molecular Structure and Crystallography

The molecular structure of this compound consists of a central phosphorus atom bonded to three benzyl groups. The phosphorus atom possesses a lone pair of electrons, which is responsible for its nucleophilic and basic properties, as well as its ability to coordinate to metal centers.

A crystal structure of this compound has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 950381.[1] This structural data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Such information is crucial for computational modeling and for understanding the steric hindrance it imposes as a ligand in coordination chemistry.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general and common method for the synthesis of tertiary phosphines can be applied. This typically involves the reaction of a Grignard reagent with phosphorus trichloride. For this compound, this would involve the reaction of benzylmagnesium chloride or bromide with phosphorus trichloride in an anhydrous solvent under an inert atmosphere.

General Experimental Protocol for Tertiary Phosphine Synthesis

Materials:

-

Benzyl chloride or benzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere. A solution of benzyl chloride or bromide in the anhydrous solvent is added dropwise to initiate the formation of the benzylmagnesium Grignard reagent. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The mixture is stirred until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in the anhydrous solvent is then added dropwise from the dropping funnel. This reaction is exothermic and should be controlled by the rate of addition.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a specified time at room temperature or with gentle heating to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to afford the pure this compound as a white crystalline solid.

Applications in Organic Synthesis and Catalysis

Tertiary phosphines are a cornerstone of modern organic synthesis, primarily serving as ligands in transition metal catalysis and as reagents in various named reactions. While the literature is dominated by examples using triphenylphosphine, the principles of reactivity and catalytic modulation are applicable to other phosphines like this compound.

Role as a Ligand in Catalysis

The electronic and steric properties of a phosphine ligand are critical in tuning the reactivity and selectivity of a metal catalyst. The benzyl groups in this compound are more electron-donating than the phenyl groups in triphenylphosphine, which can influence the electron density at the metal center. This, in turn, can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of the three benzyl groups also plays a crucial role in determining the coordination environment around the metal, which can impact the selectivity of the reaction.

Potential catalytic applications where this compound could be employed as a ligand include:

-

Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira couplings) for the formation of carbon-carbon bonds.

-

Rhodium- and Iridium-catalyzed hydrogenations: for the reduction of unsaturated bonds.

-

Hydroformylation reactions: for the synthesis of aldehydes from alkenes.

Use as a Reagent in Organic Reactions

Tertiary phosphines are key reagents in several important organic transformations. The nucleophilic phosphorus atom can initiate a variety of reactions. Although specific examples with this compound are scarce, it is expected to participate in reactions analogous to those of triphenylphosphine, such as:

-

Wittig Reaction: For the synthesis of alkenes from aldehydes and ketones. The reaction proceeds via the formation of a phosphonium ylide.

-

Mitsunobu Reaction: For the stereospecific conversion of alcohols to esters, ethers, and other functional groups.

-

Staudinger Reaction: For the reduction of azides to amines.

Signaling Pathways and Drug Development

There is currently no scientific literature to suggest that this compound is directly involved in biological signaling pathways or has applications in drug development as an active pharmaceutical ingredient. Its role in the pharmaceutical industry would be as a reagent or ligand in the synthesis of drug molecules. For instance, the reactions mentioned above (e.g., Wittig, Suzuki) are widely used in the synthesis of complex organic molecules that are being investigated as potential drug candidates.

Conclusion

This compound is a tertiary phosphine with distinct electronic and steric properties conferred by its benzyl substituents. While not as extensively studied as triphenylphosphine, it represents a potentially valuable tool in the arsenal of synthetic chemists. Its fundamental physicochemical properties are well-defined, and its synthesis can be achieved through established methods for preparing tertiary phosphines. The primary applications of this compound are expected to be in the realms of transition metal catalysis and as a reagent in fundamental organic transformations. Further research into the specific applications of this compound could unveil unique catalytic activities and selectivities, providing new avenues for the efficient synthesis of complex molecules relevant to materials science and drug discovery.

References

An In-depth Technical Guide to the Structure and Steric Hindrance of Tribenzylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylphosphine (P(CH₂Ph)₃) is a tertiary phosphine ligand that, while less common than its triaryl counterpart, triphenylphosphine, possesses unique structural and electronic properties that make it a valuable tool in coordination chemistry and catalysis. The presence of methylene spacers between the phosphorus atom and the phenyl rings significantly influences its steric and electronic profile, differentiating its reactivity and applications. This guide provides a comprehensive overview of the molecular structure of this compound, quantifies its steric hindrance, and details its synthesis, offering researchers a thorough understanding of this versatile ligand.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central phosphorus atom bonded to three benzyl groups. This arrangement imparts a pseudo-C₃ symmetry to the molecule.

Crystallographic Data

The precise bond lengths and angles of this compound have been determined by X-ray crystallography. The crystallographic data, available from the Cambridge Structural Database (CSD) under the deposition number 950381, provides the following key structural parameters.

| Parameter | Value |

| Bond Lengths | |

| P-C | 1.845 Å (average) |

| C-C (methylene-phenyl) | 1.508 Å (average) |

| C-C (phenyl ring) | 1.387 Å (average aromatic) |

| Bond Angles | |

| C-P-C | 102.5° (average) |

| P-C-C (to phenyl) | 114.5° (average) |

These values indicate a trigonal pyramidal geometry around the phosphorus atom, which is typical for tertiary phosphines. The C-P-C bond angle is a crucial factor in determining the steric bulk of the ligand.

Steric Hindrance: The Tolman Cone Angle

The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized metal-phosphorus bond length), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.

Due to the flexibility of the benzyl groups, the exact Tolman cone angle of this compound can be conformation-dependent. However, based on its crystal structure, the calculated Tolman cone angle for this compound is approximately 136° .

This value places this compound as a less sterically demanding ligand than the highly bulky tricyclohexylphosphine (PCy₃, θ = 170°) but slightly more sterically encumbering than trimethylphosphine (PMe₃, θ = 118°). Its steric profile is comparable to that of triethylphosphine (PEt₃, θ = 132°). This intermediate steric bulk allows for the formation of stable metal complexes without excessive crowding, often leading to unique catalytic activities.

The relationship between the ligand's structure and its cone angle can be visualized as follows:

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized via the reaction of a Grignard reagent, benzylmagnesium bromide, with phosphorus trichloride. The following protocol provides a detailed methodology for this synthesis.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzyl bromide

-

Phosphorus trichloride (PCl₃)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Benzylmagnesium Bromide (Grignard Reagent):

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine.

-

Prepare a solution of benzyl bromide in anhydrous diethyl ether or THF.

-

Add a small portion of the benzyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Synthesis of this compound:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of phosphorus trichloride in anhydrous diethyl ether or THF. The molar ratio of Grignard reagent to PCl₃ should be approximately 3:1.

-

Add the PCl₃ solution dropwise to the stirred Grignard reagent solution at 0 °C. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from hot hexane or ethanol to yield pure this compound as a white crystalline solid.

-

The overall workflow for the synthesis can be visualized as follows:

Conclusion

This compound presents a unique steric and electronic profile that distinguishes it from more common phosphine ligands. Its intermediate steric bulk, quantified by a Tolman cone angle of approximately 136°, makes it a valuable ligand for a variety of catalytic applications where fine-tuning of the metal's coordination sphere is critical. The synthetic protocol outlined provides a reliable method for its preparation, enabling further exploration of its coordination chemistry and catalytic potential in academic and industrial research, including drug development processes where novel catalysts are often required.

An In-depth Technical Guide to the Solubility of Tribenzylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribenzylphosphine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and relevant logical workflows and biological pathways to offer a practical framework for researchers.

Solubility Profile of this compound

This compound is a tertiary phosphine with the chemical formula P(CH₂C₆H₅)₃. Its solubility is a critical parameter for its use in organic synthesis, catalysis, and as a ligand in the development of novel therapeutics. While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented, qualitative descriptions of its solubility in various common organic solvents are available.

The following table summarizes the known qualitative solubility of this compound. It is important to note that terms like "soluble" and "slightly soluble" are relative and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent | Solvent Type | Qualitative Solubility |

| Petroleum Ether | Non-polar | Slightly Soluble |

| Alcohol (e.g., Ethanol) | Polar Protic | Slightly Soluble |

| Xylene | Non-polar Aromatic | Soluble |

| Toluene | Non-polar Aromatic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Carbon Tetrachloride | Non-polar | Soluble |

| Ethers (e.g., Diethyl Ether) | Polar Aprotic | Soluble |

Data based on available qualitative descriptions.[1] For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a generalized and robust methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.[2][3][4][5][6]

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps or sealed ampoules

-

Thermostatically controlled shaker, incubator, or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation, especially for volatile solvents.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, UV-Vis). A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations: Workflows and Signaling Pathways

To aid in the practical application and conceptual understanding of the topics discussed, the following diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

While this compound itself is not a drug, it serves as a crucial ligand in the synthesis of complex organic molecules that may be developed as therapeutics. Many modern drugs, particularly in oncology, target specific intracellular signaling pathways. The MAPK/ERK pathway is a key regulator of cell proliferation and survival and is often dysregulated in cancer.[7][8][9] The diagram below illustrates this important pathway.

Caption: A simplified diagram of the MAPK/ERK signaling cascade, a key pathway in cell regulation.

Conclusion

This guide provides a summary of the available solubility information for this compound and a detailed, practical protocol for its quantitative determination. While a comprehensive, tabulated set of numerical solubility data is currently lacking in the literature, the qualitative data serves as a useful starting point for solvent selection. The provided experimental methodology offers a clear path for researchers to generate the precise data required for their specific applications. The inclusion of the MAPK/ERK pathway diagram highlights a relevant area in drug development where ligands like this compound play an indirect but vital role in the synthesis of targeted therapies. It is recommended that researchers and drug development professionals perform their own solubility assessments to ensure accuracy and reproducibility in their work.

References

- 1. pmcorganometallix.com [pmcorganometallix.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Electron-Donating Properties of Tribenzylphosphine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Phosphine Ligands in Catalysis and Drug Development

Tertiary phosphines are a cornerstone of modern organometallic chemistry and catalysis, serving as crucial ancillary ligands that modulate the steric and electronic properties of metal centers. Their ability to fine-tune the reactivity, selectivity, and stability of catalysts has made them indispensable in a myriad of chemical transformations, including cross-coupling reactions that are vital to pharmaceutical and materials science. The electron-donating ability of a phosphine ligand is a critical parameter that dictates its effectiveness in a given catalytic cycle. More electron-donating phosphines can increase the electron density at the metal center, which can, in turn, influence key steps such as oxidative addition and reductive elimination.

Tribenzylphosphine, with its three benzyl substituents, presents a unique combination of steric bulk and electronic properties. The methylene spacers between the phosphorus atom and the phenyl rings are expected to render it a stronger electron donor compared to its well-studied analog, triphenylphosphine. This guide delves into the methods used to quantify these electronic effects.

Quantifying Electron-Donating Properties

The electron-donating strength of a phosphine ligand is typically quantified using several experimental and computational parameters.

Tolman Electronic Parameter (TEP)

The most widely accepted measure of the electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP). This parameter is derived from the vibrational frequency of the A₁ symmetric C-O stretching mode of a nickel tricarbonyl complex bearing the phosphine ligand, [LNi(CO)₃]. A more electron-donating phosphine ligand leads to increased electron density on the nickel atom. This increased electron density results in stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, weakening the C-O bonds and causing a decrease in the ν(CO) stretching frequency. Thus, a lower TEP value corresponds to a more electron-donating phosphine.

While a specific TEP value for this compound is not prominently reported, the values for related phosphines provide a useful reference.

| Phosphine Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | [1] |

| P(i-Pr)₃ | 2058.9 | [1] |

| P(Et)₃ | 2061.7 | [2] |

| P(Me)₃ | 2064.1 | [2] |

| PPh₃ | 2068.9 | [2] |

| P(OPh)₃ | 2085.3 | [2] |

Given the insulating effect of the methylene groups in this compound, its TEP is anticipated to be lower than that of triphenylphosphine, likely falling in the range of trialkylphosphines.

Selenium-77 NMR Spectroscopy of Phosphine Selenides

An alternative experimental method to probe the electron-donating character of a phosphine is through the one-bond phosphorus-selenium NMR coupling constant (¹J(P,Se)) of the corresponding phosphine selenide. A greater s-character of the phosphorus lone pair, which correlates with lower basicity and weaker electron-donating ability, results in a larger ¹J(P,Se) value. Therefore, more strongly electron-donating phosphines exhibit smaller ¹J(P,Se) coupling constants.

| Phosphine Selenide | ¹J(P,Se) (Hz) | Reference |

| (t-Bu)₃PSe | 686 | [3] |

| Et₃PSe | 705 | [3] |

| Ph₃PSe | 736 | [4] |

| (p-CF₃C₆H₄)₃PSe | 771 | [5] |

The ¹J(P,Se) value for this compound selenide would provide a direct measure of its electron-donating strength relative to other phosphines.

Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of phosphine ligands. The energy of the Highest Occupied Molecular Orbital (HOMO) is often correlated with the ligand's σ-donating ability; a higher HOMO energy generally indicates a stronger donor. While specific DFT calculations for this compound were not found in the initial search, this methodology can be readily applied to compute its electronic structure and compare it with known ligands.

Experimental Protocols

Synthesis of this compound

Reaction: PCl₃ + 3 BnMgCl → P(CH₂Ph)₃ + 3 MgCl₂

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzylmagnesium chloride (BnMgCl) solution in THF

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with an inert gas inlet is charged with a solution of benzylmagnesium chloride in THF.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction mixture is cooled to room temperature, and then cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Determination of Tolman's Electronic Parameter (TEP)

Workflow:

Procedure:

-

Synthesis of the [Ni(CO)₃L] complex: In a glovebox or under a strict inert atmosphere, a solution of tetracarbonylnickel(0) (Ni(CO)₄) in an appropriate solvent (e.g., hexane or toluene) is treated with a stoichiometric amount of this compound. The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases.

-

Sample Preparation: The resulting [Ni(CO)₃(P(CH₂Ph)₃)] complex is dissolved in an IR-transparent solvent such as hexane or dichloromethane.

-

IR Spectrum Acquisition: The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer in the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration, which is the most intense band in this region, is identified. This value is the Tolman Electronic Parameter for this compound.

Synthesis of this compound Selenide and ¹J(P,Se) Measurement

Reaction: P(CH₂Ph)₃ + Se → Se=P(CH₂Ph)₃

Materials:

-

This compound

-

Elemental selenium (black powder)

-

Toluene or dichloromethane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

This compound is dissolved in toluene or dichloromethane in a round-bottom flask under an inert atmosphere.

-

A stoichiometric amount of elemental selenium powder is added to the solution.

-

The mixture is stirred at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the this compound signal and the appearance of a new signal for the selenide.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting this compound selenide can be purified by recrystallization.

-

The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the ³¹P{¹H} NMR spectrum is recorded. The ¹J(P,Se) coupling constant is determined from the spacing of the selenium satellites flanking the main phosphorus peak.

Role of this compound in Catalysis

The electron-donating nature of this compound makes it a potentially effective ligand in various catalytic reactions, particularly those that benefit from an electron-rich metal center.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Electron-donating phosphine ligands are known to promote the oxidative addition step, which is often rate-limiting.

In this cycle, the phosphine ligand (L), such as this compound, stabilizes the active Pd(0) species. Its electron-donating character facilitates the oxidative addition of the organohalide (R¹X) to the palladium center.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The phosphine ligand plays a similar role in this reaction, influencing the stability and reactivity of the palladium intermediates.

Conclusion

References

- 1. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anisotropy of chemical shift and J coupling for P-31 and Se-77 in trimethyl and triphenyl phosphine selenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pureportal.spbu.ru [pureportal.spbu.ru]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tribenzylphosphine as a Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tribenzylphosphine (P(CH₂Ph)₃), a versatile phosphine ligand employed in coordination chemistry and catalysis. This document details its synthesis, key physicochemical properties, and applications, with a focus on its role in facilitating important chemical transformations.

Introduction to this compound

This compound is a tertiary phosphine ligand characterized by the presence of three benzyl groups attached to a central phosphorus atom. Its unique steric and electronic properties make it a valuable ligand in a variety of catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. While less common in the literature than its analogue, triphenylphosphine, this compound offers distinct reactivity that can be advantageous in specific synthetic contexts.

Physicochemical and Structural Properties

The properties of this compound are crucial for understanding its behavior as a ligand. Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₁P |

| Molecular Weight | 304.4 g/mol |

| Appearance | White solid |

| P-C Bond Length | Data not available in search results |

| C-P-C Bond Angle | Data not available in search results |

| Tolman Cone Angle (θ) | Data not available in search results |

| pKa | Data not available in search results |

Note: Specific crystallographic and electronic data for this compound were not found in the provided search results. For comparison, triphenylphosphine has a Tolman cone angle of 145° and a pKa of its conjugate acid of 2.73 in aqueous solution.[1]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a research setting. The following sections provide protocols for its synthesis, the preparation of a palladium complex, and its use in a representative catalytic reaction.

Synthesis of this compound

This procedure outlines a general method for the synthesis of tertiary phosphines, adapted for this compound.

Reaction: PCl₃ + 3 PhCH₂MgCl → P(CH₂Ph)₃ + 3 MgCl₂

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzylmagnesium chloride (PhCH₂MgCl) solution in an appropriate solvent (e.g., THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of phosphorus trichloride in anhydrous diethyl ether or THF is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of benzylmagnesium chloride is added dropwise to the cooled PCl₃ solution with vigorous stirring. The molar ratio of benzylmagnesium chloride to PCl₃ should be at least 3:1.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Preparation of Bis(this compound)palladium(II) Chloride

This protocol describes the synthesis of a common palladium precatalyst bearing this compound ligands.

Reaction: PdCl₂ + 2 P(CH₂Ph)₃ → PdCl₂(P(CH₂Ph)₃)₂

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (P(CH₂Ph)₃)

-

Benzonitrile or another suitable high-boiling solvent

-

Diethyl ether

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flask equipped with a reflux condenser and under an inert atmosphere, add palladium(II) chloride and this compound (in a 1:2 molar ratio).

-

Add benzonitrile as the solvent and stir the suspension.

-

Heat the mixture to reflux with stirring until the solids dissolve and the solution becomes clear. The reaction time will vary depending on the scale and specific conditions but is typically several hours.

-

Allow the reaction mixture to cool to room temperature, during which the product may precipitate.

-

If precipitation is incomplete, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the product with diethyl ether to remove any unreacted starting materials and solvent.

-

Dry the resulting solid under vacuum to yield bis(this compound)palladium(II) chloride.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a representative Suzuki-Miyaura cross-coupling reaction using a this compound-palladium catalyst.

Reaction: R¹-X + R²-B(OH)₂ --[Pd catalyst, base]--> R¹-R²

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Bis(this compound)palladium(II) chloride (PdCl₂(P(CH₂Ph)₃)₂)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and base.

-

Add the bis(this compound)palladium(II) chloride catalyst. The catalyst loading is typically in the range of 1-5 mol%.

-

Add the solvent system (e.g., toluene and water in a 4:1 ratio).

-

Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental procedures can aid in understanding the role of this compound.

Catalytic Cycle of the Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The catalytic cycle, which would be similar for a this compound-ligated palladium catalyst, involves oxidative addition, migratory insertion, and β-hydride elimination followed by reductive elimination.[2]

Caption: A generalized catalytic cycle for the Heck reaction with a phosphine-ligated palladium catalyst.

Experimental Workflow: Synthesis to Catalysis

This diagram illustrates the logical flow from the synthesis of the this compound ligand to its application in a catalytic cross-coupling reaction.

Caption: Experimental workflow from ligand synthesis to catalytic application.

Applications in Drug Development and Research

Phosphine ligands are integral to the synthesis of complex organic molecules, including active pharmaceutical ingredients. While specific examples utilizing this compound in drug development are not as prevalent in the literature as those with other phosphines, its role in facilitating C-C and C-N bond formation through cross-coupling reactions is of significant interest. The ability to fine-tune reaction conditions and outcomes by modifying the ligand structure makes phosphines like this compound valuable tools for medicinal chemists in the construction of novel molecular scaffolds.

Conclusion

This compound is a tertiary phosphine ligand with applications in homogeneous catalysis. Although not as extensively studied as triphenylphosphine, it represents a useful tool in the synthetic chemist's arsenal. This guide provides a foundational understanding of its properties, synthesis, and use in catalysis, offering a starting point for researchers and professionals in the fields of chemistry and drug development to explore its potential in their work. Further research into the specific steric and electronic parameters of this compound will undoubtedly broaden its applicability and lead to new discoveries in catalytic science.

References

An In-depth Technical Guide to Tribenzylphosphine: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribenzylphosphine is a tertiary phosphine that, while not as historically prominent as its counterpart triphenylphosphine, possesses unique electronic and steric properties that make it a subject of interest in contemporary organic synthesis and catalysis. This guide provides a comprehensive overview of this compound, including its presumed historical context, a detailed plausible early synthesis protocol, its known chemical properties, and modern applications. Due to a scarcity of specific historical records on its discovery, this guide places its emergence within the broader evolution of organophosphorus chemistry.

Historical Context and Discovery

The specific discovery of this compound is not well-documented in historical chemical literature, suggesting its first synthesis was likely an application of established methods rather than a landmark discovery. Its emergence can be situated within the broader development of organophosphorus chemistry in the late 19th and early 20th centuries.

The synthesis of tertiary phosphines became more systematic with the advent of powerful organometallic reagents. The Grignard reaction, discovered by Victor Grignard in 1900, provided a versatile method for forming carbon-phosphorus bonds. It is highly probable that the first synthesis of this compound was achieved through the reaction of a benzylmagnesium halide with phosphorus trichloride, a method that became a standard for preparing a wide array of tertiary phosphines.[1][2] This contrasts with the first synthesis of triphenylphosphine, which is credited to Pfeiffer and Sauvage in 1904.[3] While triphenylphosphine quickly found widespread use, notably in the Wittig reaction developed in the 1950s, this compound has remained a more specialized reagent.[4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its application in designing and optimizing chemical reactions.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁P | [5] |

| Molecular Weight | 304.4 g/mol | [5] |

| CAS Number | 7650-89-7 | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 113-115 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| ³¹P NMR Chemical Shift | Approximately -10 to -12 ppm (in CDCl₃) |

Experimental Protocols: A Plausible Historical Synthesis

The following protocol describes a likely method for the first synthesis of this compound, based on the well-established Grignard reaction with phosphorus trichloride.[1][2]

Objective: To synthesize this compound from benzyl chloride and phosphorus trichloride via a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl chloride

-

Phosphorus trichloride (PCl₃)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine.

-

The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

A solution of benzyl chloride in anhydrous diethyl ether is prepared in the dropping funnel.

-

A small amount of the benzyl chloride solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the benzylmagnesium chloride.

-

-

Synthesis of this compound:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of phosphorus trichloride in anhydrous diethyl ether is prepared in the dropping funnel.

-

The phosphorus trichloride solution is added dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

-

Chemical Reactions and Applications

This compound, like other tertiary phosphines, is a nucleophilic and reducing agent. Its primary applications are in organic synthesis and as a ligand in organometallic chemistry.[6]

-

Ligand in Catalysis: this compound can be used as a ligand for transition metals in various catalytic reactions. It has been employed as a co-catalyst in the nickel-catalyzed cycloaddition for the preparation of coumarin derivatives and in rhodium-catalyzed hydroformylation reactions.[6] The benzyl groups provide different steric and electronic properties compared to the phenyl groups of triphenylphosphine, which can influence the activity and selectivity of the catalyst.

-

Wittig-type Reactions: Although less common than triphenylphosphine, this compound can be used to form phosphonium ylides for Wittig-type olefination reactions.

-

Staudinger Reaction: It can participate in the Staudinger reaction, reducing azides to amines with the concomitant formation of a phosphazene, which can then be hydrolyzed to the corresponding amine and this compound oxide.

Visualizations

Synthesis of this compound via Grignard Reaction

The following diagram illustrates the plausible historical synthesis of this compound.

Caption: Plausible synthesis of this compound.

General Reactivity of Tertiary Phosphines

This diagram shows a common reaction pathway for tertiary phosphines, the Staudinger reaction.

Caption: Staudinger reaction with this compound.

Conclusion

This compound serves as a valuable, albeit less common, tertiary phosphine in the chemist's toolkit. While its discovery lacks a distinct historical narrative, its synthesis and properties are well-understood within the framework of organophosphorus chemistry. Its unique steric and electronic profile compared to more common phosphines like triphenylphosphine ensures its continued relevance in specialized applications within catalysis and organic synthesis. This guide provides the foundational knowledge for researchers and professionals to understand and effectively utilize this compound in their work.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Phosphine, tris(phenylmethyl)- | C21H21P | CID 82101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Tribenzylphosphine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Tribenzylphosphine is an organophosphorus compound utilized in various chemical syntheses. Due to its potential hazards, a thorough understanding of its safety and handling precautions is paramount for all personnel who may come into contact with this substance. This guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. These properties influence its behavior under various conditions and are critical for risk assessment in the laboratory.

| Property | Value |

| CAS Number | 7650-89-7[1][2][3][4] |

| Molecular Formula | C21H21P[1][2][5] |

| Molecular Weight | 304.37 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Odor | No information available[2] |

| Melting Point | 96-101 °C (lit.)[5] |

| Boiling Point | 183-185 °C at 0.2 mmHg[5] |

| Solubility | Insoluble in water. Soluble in solvents such as tetrahydrofuran, toluene, and chloroform.[2] |

| Hygroscopic | Yes[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

Hazard Pictograms:

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][4]

-

Dust Formation: Avoid the formation of dust and aerosols.[1][4]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6]

-

Temperature: Store in a cool place, with a recommended temperature of 2-8°C.[1][8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[9]

Personal Protective Equipment (PPE)

A robust PPE program is a critical line of defense against the hazards of this compound. The following table summarizes the recommended PPE.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |

| Skin | Chemical-resistant gloves and protective clothing (e.g., lab coat). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Take off contaminated clothing and wash it before reuse.[2] |

| Respiratory | Use a respirator if dust is generated and ventilation is inadequate. | Follow local and national regulations. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[1][2] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][2][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] |

Fire and Explosion Hazard

While not highly flammable, this compound is combustible and can pose a fire hazard under certain conditions.

| Hazard | Details |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Specific Hazards | Thermal decomposition can produce hazardous gases, including carbon oxides and phosphorus oxides.[2] |

| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent the spread of contamination and minimize exposure.

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[1][2]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

-

Waste Treatment: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Contaminated Packaging: Dispose of as unused product.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on its classification, it is known to cause skin, eye, and respiratory irritation.

Experimental Protocols and Visualizations

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

Emergency Response Decision Tree

This diagram provides a decision-making framework for responding to an accidental exposure to this compound.

Caption: Emergency response decision tree for this compound exposure.

References

- 1. aaronchem.com [aaronchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. ereztech.com [ereztech.com]

- 4. canbipharm.com [canbipharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sds.strem.com [sds.strem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 7650-89-7|this compound|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

Understanding the nucleophilicity of tribenzylphosphine

An In-Depth Technical Guide to the Nucleophilicity of Tribenzylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, P(Bn)₃, is a trivalent organophosphorus compound that serves as a powerful nucleophile in a variety of organic transformations. Unlike its commonly used counterpart, triphenylphosphine (PPh₃), the benzyl groups in P(Bn)₃ are attached to the phosphorus atom via a methylene (-CH₂) spacer. This structural feature electronically insulates the phosphorus lone pair from the aromatic rings, leading to significantly different reactivity. This guide provides a detailed examination of the electronic and steric factors governing the nucleophilicity of this compound, presents its key quantitative parameters in comparison to other phosphines, and outlines its application in fundamental organic reactions. Detailed experimental protocols for its synthesis and the evaluation of its nucleophilic strength are also provided.

Introduction: The Unique Position of this compound

Tertiary phosphines (R₃P) are a cornerstone of organic synthesis and organometallic chemistry, primarily due to the nucleophilic character of the phosphorus atom's lone pair of electrons. Their reactivity is a delicate balance of two key factors:

-

Electronic Properties : The availability of the phosphorus lone pair for donation. Electron-donating groups (like alkyls) enhance nucleophilicity, while electron-withdrawing groups (like aryls) diminish it.

-

Steric Properties : The physical bulk of the substituents, which can hinder the approach of the phosphorus atom to an electrophilic center.

Phosphines are generally categorized as trialkylphosphines (e.g., triethylphosphine, PEt₃) or triarylphosphines (e.g., triphenylphosphine, PPh₃). Trialkylphosphines are typically stronger nucleophiles and bases due to the electron-donating inductive effect of the alkyl groups. In contrast, the phenyl groups in triarylphosphines withdraw electron density from the phosphorus atom via resonance, reducing its nucleophilicity.

This compound, P(CH₂Ph)₃, occupies a unique intermediate position. The methylene spacers prevent the phenyl rings from engaging in resonance with the phosphorus lone pair, making its electronic profile much closer to that of a trialkylphosphine. Consequently, it is a significantly stronger nucleophile than triphenylphosphine.

Structural and Electronic Properties: The Role of the Methylene Spacer

The fundamental difference between triphenylphosphine and this compound lies in the connectivity of the phenyl groups to the phosphorus atom. In PPh₃, the phosphorus atom is directly bonded to the sp²-hybridized carbons of the phenyl rings, allowing for direct π-system overlap. In P(Bn)₃, the phosphorus is bonded to sp³-hybridized benzylic carbons.

This structural distinction has profound electronic consequences:

-

Inductive Effect : The benzyl group is electron-donating, increasing the electron density on the phosphorus atom and making the lone pair more available for nucleophilic attack.

-

Lack of Resonance Withdrawal : The -CH₂- spacer prevents the delocalization of the phosphorus lone pair into the aromatic π-systems, a major deactivating factor in PPh₃.

Quantitative Analysis of Nucleophilicity

The nucleophilicity of a phosphine is quantified by its basicity (pKa of its conjugate acid, R₃PH⁺) and its steric bulk (Tolman Cone Angle, θ). While specific experimental data for this compound is sparse in the literature, its properties can be reliably estimated by comparing it to well-characterized trialkyl and triaryl phosphines.

| Parameter | Triphenylphosphine (PPh₃) | This compound (P(Bn)₃) | Rationale for Estimation |

| pKa of Conjugate Acid | 2.73 (in H₂O)[1] | ~8.5 (Estimated) | Alkylphosphines are significantly more basic than arylphosphines. The pKa of P(Bn)₃H⁺ is expected to be similar to that of other trialkylphosphonium ions like PEt₃H⁺ (pKa = 8.69). |

| Tolman Cone Angle (θ) | 145°[1] | ~165° (Estimated) | The flexible benzyl groups occupy a large volume. The cone angle is expected to be larger than that of PPh₃ and approach that of bulky alkylphosphines like tricyclohexylphosphine (170°). |

Note: Estimated values are based on established trends in phosphine chemistry and should be confirmed by experimental measurement.

Reactivity in Key Organic Reactions

The enhanced nucleophilicity of this compound makes it a highly effective reagent in reactions where the initial step is the nucleophilic attack of the phosphine.

The Staudinger Reaction

The Staudinger reaction (or Staudinger reduction) converts an organic azide into an amine. The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. Due to its high nucleophilicity, this compound often facilitates this reaction more efficiently than triphenylphosphine.

References

Methodological & Application

Application Notes and Protocols: Tribenzylphosphine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst. While ligands such as triphenylphosphine and bulky, electron-rich dialkylbiarylphosphines are extensively used and well-documented, tribenzylphosphine represents a less common, yet potentially valuable, alternative.

This compound, P(CH₂Ph)₃, is a trialkylphosphine with unique steric and electronic properties that distinguish it from more common triarylphosphines. The benzyl groups provide moderate steric bulk and, due to the sp³-hybridized carbon attached to the phosphorus, it is more electron-donating than triphenylphosphine. These characteristics can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially offering advantages in specific applications. However, it is important to note that detailed application notes and extensive quantitative data for this compound in widely-used cross-coupling reactions are not as readily available in the scientific literature compared to its triarylphosphine counterparts.